molecular formula C12H14N4 B15506231 N-pyrrolidin-3-ylquinazolin-4-amine

N-pyrrolidin-3-ylquinazolin-4-amine

Cat. No.: B15506231
M. Wt: 214.27 g/mol
InChI Key: XVTBSEBCNFXKGC-UHFFFAOYSA-N
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Description

Contextualization of Quinazoline (B50416) Derivatives in Contemporary Medicinal Chemistry Research

Quinazoline, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, represents a privileged scaffold in medicinal chemistry. mdpi.comnih.gov Its derivatives have garnered immense attention due to their broad spectrum of biological activities. mdpi.comnih.govresearchgate.net The versatility of the quinazoline core allows for substitutions at various positions, leading to a diverse array of compounds with wideranging pharmacological effects. nih.govnih.gov

Historically, quinazoline derivatives have been successfully developed into approved drugs for various conditions. nih.gov In contemporary research, the focus remains intense, with numerous studies exploring their potential as anticancer, anti-inflammatory, antibacterial, antiviral, and antifungal agents. mdpi.comnih.gov The ability of the quinazoline nucleus to interact with various biological targets, including enzymes and receptors, underscores its importance in drug discovery. nih.govnih.gov For instance, the 4-anilinoquinazoline (B1210976) moiety is a well-established pharmacophore for inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.govnih.gov

The following table summarizes the diverse biological activities attributed to quinazoline derivatives, highlighting the breadth of their therapeutic potential.

Biological ActivityTherapeutic Area
AnticancerOncology
Anti-inflammatoryInflammatory Disorders
AntibacterialInfectious Diseases
AntiviralInfectious Diseases
AntifungalInfectious Diseases
AntihypertensiveCardiovascular Diseases
AnticonvulsantNeurological Disorders

This table provides a general overview of the biological activities of quinazoline derivatives as reported in various studies.

Emergence of N-pyrrolidin-3-ylquinazolin-4-amine and Related Scaffolds in Chemical Biology

Within the vast family of quinazoline derivatives, this compound has emerged as a compound of significant interest. Its structure features a quinazoline-4-amine core, where the amine at the 4-position is substituted with a pyrrolidine (B122466) ring. vulcanchem.com This specific substitution pattern is crucial for its biological activity. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, can influence properties such as solubility and target binding affinity. vulcanchem.com

The synthesis of this compound and its analogs typically involves the reaction of a 4-chloroquinazoline (B184009) with the appropriate aminopyrrolidine derivative. digitellinc.com The stereochemistry of the pyrrolidine ring can also play a critical role in the compound's biological profile. vulcanchem.com

The emergence of this scaffold in chemical biology is closely tied to its potential as a kinase inhibitor. nih.govresearchgate.net Kinases are a large family of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The quinazoline core is a known ATP-competitive scaffold, and the addition of the pyrrolidinyl group can enhance selectivity and potency towards specific kinases. nih.govvulcanchem.com For example, derivatives of N-(1H-pyrazol-3-yl)quinazolin-4-amines have been investigated as inhibitors of casein kinase 1δ/ε (CK1δ/ε). nih.govresearchgate.net

The table below showcases some related quinazoline-based scaffolds and their targeted biological activities, illustrating the modular nature of this chemical class.

ScaffoldTarget/Activity
4-AnilinoquinazolinesEGFR Kinase Inhibitors
N-(1H-Pyrazol-3-yl)quinazolin-4-aminesCasein Kinase 1δ/ε Inhibitors
Quinazoline-2,4(1H,3H)-dionesPARP-1 Inhibitors
Thiazolidin-4-ones with quinazoline moietyAnticancer agents

This table highlights some examples of quinazoline-based scaffolds and their associated biological targets or activities.

Scientific Significance and Research Objectives for this compound Investigations

The scientific significance of investigating this compound and its analogs lies in the potential to develop novel and selective therapeutic agents. The primary research objectives for these investigations can be summarized as follows:

Elucidation of Structure-Activity Relationships (SAR): A key goal is to understand how modifications to the this compound scaffold affect its biological activity. nih.gov This involves synthesizing a library of related compounds with variations in the substituents on both the quinazoline and pyrrolidine rings and evaluating their effects on target binding and cellular activity.

Identification of Novel Kinase Inhibitors: A major focus of research is the discovery of new kinase inhibitors. nih.govresearchgate.net By screening this compound and its derivatives against panels of kinases, researchers aim to identify compounds with high potency and selectivity for specific kinase targets implicated in disease.

Development of Chemical Probes: Compounds with high selectivity can serve as valuable chemical probes to study the biological functions of their target proteins. These probes can be used to dissect complex signaling pathways and validate new drug targets.

Optimization of Physicochemical Properties: Research also aims to optimize the drug-like properties of these compounds, such as solubility, metabolic stability, and cell permeability, to enhance their potential for further development.

The following table outlines the primary research objectives for the investigation of this compound.

Research ObjectiveDescription
Structure-Activity Relationship (SAR) StudiesTo determine the relationship between chemical structure and biological activity.
Kinase Inhibitor DiscoveryTo identify new and selective inhibitors of protein kinases.
Chemical Probe DevelopmentTo create tools for studying the biological roles of specific proteins.
Physicochemical Property OptimizationTo improve the drug-like characteristics of the compounds.

This table summarizes the main goals of research into this compound and its derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-pyrrolidin-3-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTBSEBCNFXKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies and Chemical Transformations of N Pyrrolidin 3 Ylquinazolin 4 Amine

Established Synthetic Routes for N-pyrrolidin-3-ylquinazolin-4-amine and its Analogs

The synthesis of this compound and its analogs can be accomplished through several established routes, primarily categorized as convergent and linear syntheses.

Convergent syntheses involve the preparation of key fragments of the target molecule separately, which are then combined in the final steps. This approach is often favored for its efficiency and flexibility in creating diverse analogs. A common convergent strategy for this compound involves the preparation of a pre-functionalized quinazoline (B50416) core and a separate pyrrolidine (B122466) moiety, followed by their coupling.

For instance, a quinoline (B57606) derivative, a related nitrogen-containing heterocycle, was synthesized by first creating a complex quinoline core and then introducing a pyrrolidine-containing side chain via reductive amination. researchgate.net This highlights a general convergent principle where major heterocyclic systems are constructed and then joined to other fragments.

Linear syntheses involve the sequential modification of a single starting material to build the target molecule step-by-step. While potentially longer, this approach can be advantageous for large-scale production and when starting materials are readily available.

A typical linear synthesis of a substituted quinazoline begins with a suitably substituted anthranilic acid derivative. vulcanchem.com This precursor undergoes a series of reactions, including amidation and subsequent cyclization, to form the quinazolinone core. The final step involves the introduction of the pyrrolidin-3-yl group via a nucleophilic substitution reaction. vulcanchem.com For example, a 4-chloroquinazoline (B184009) intermediate can be reacted with 3-aminopyrrolidine (B1265635) to yield the desired this compound. nih.gov

Precursor Chemistry and Starting Material Selection for this compound Analogue Synthesis

Key precursors for the quinazoline core often include anthranilic acid derivatives, 2-aminobenzonitriles, 2-aminobenzaldehydes, or 2-aminobenzyl alcohols. vulcanchem.comorganic-chemistry.org These starting materials provide the necessary aniline (B41778) and carbonyl (or its equivalent) functionalities required for the construction of the quinazoline ring. For instance, 2-bromobenzaldehydes can be used in copper-catalyzed reactions with a nitrogen source like acetamide (B32628) to form the quinazoline ring. rsc.org

For the pyrrolidine portion of the molecule, the crucial precursor is typically a protected form of 3-aminopyrrolidine. The use of protecting groups, such as a Boc (tert-butyloxycarbonyl) group, is often necessary to prevent side reactions and to control the regioselectivity of the coupling reaction. The stereochemistry of the pyrrolidine ring, particularly the (S)-configuration at the C3 position, is often critical for biological activity and is introduced through the use of a chiral starting material. vulcanchem.com

The following table summarizes key precursors and their roles in the synthesis:

PrecursorRole in Synthesis
Substituted Anthranilic AcidsProvides the benzene (B151609) ring and the nitrogen at position 1 of the quinazoline core.
2-AminobenzonitrilesA versatile starting material for building the quinazoline ring.
4-ChloroquinazolineAn intermediate that readily undergoes nucleophilic substitution to introduce the pyrrolidine moiety. nih.gov
(3S)-3-AminopyrrolidineIntroduces the stereospecific pyrrolidine group at the 4-position of the quinazoline. vulcanchem.com
2-BromobenzaldehydesA starting material for copper-catalyzed quinazoline synthesis. rsc.org

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound relies on several fundamental reaction mechanisms, with cyclization and nucleophilic substitution being the most prominent.

The formation of the quinazoline ring system is a key step and is typically achieved through a cyclization reaction. There are numerous methods to effect this transformation. One common approach involves the condensation of a 2-amino-substituted benzene derivative (like 2-aminobenzonitrile (B23959) or 2-aminobenzamide) with a one-carbon unit, such as an orthoester or formamide, followed by intramolecular cyclization.

Alternatively, transition-metal catalysis can be employed. For example, copper-catalyzed tandem reactions of 2-bromobenzyl bromides with aldehydes and ammonium (B1175870) hydroxide (B78521) proceed through amination, condensation, and subsequent intramolecular nucleophilic cyclization to furnish quinazoline derivatives. nih.gov Another strategy involves the reaction of 2-bromobenzaldehydes with acetamide as a nitrogen source in a copper(I)-catalyzed cascade cyclization/hydrodehalogenation. rsc.org Ruthenium has also been shown to catalyze the synthesis of quinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols via a tandem cyclization. rsc.org

Once the quinazoline core is formed, the introduction of the pyrrolidine moiety is typically achieved through a nucleophilic substitution or a coupling reaction. A highly effective and widely used method is the nucleophilic aromatic substitution (SNAr) reaction of a 4-haloquinazoline, most commonly 4-chloroquinazoline, with 3-aminopyrrolidine. nih.gov

The reaction proceeds by the attack of the nucleophilic nitrogen of the aminopyrrolidine on the electron-deficient C4 position of the quinazoline ring. The presence of the two nitrogen atoms in the quinazoline ring activates the C4 position towards nucleophilic attack. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. Microwave irradiation has been shown to accelerate these anilination reactions, leading to faster and more efficient synthesis. nih.gov

Copper-catalyzed coupling reactions also play a role in the synthesis of quinazoline derivatives. For example, the Ullmann condensation, a copper-catalyzed reaction, can be used to form C-N bonds. In the context of quinazoline synthesis, this can involve the coupling of a 2-halobenzonitrile with an amine, followed by cyclization.

Catalytic Methodologies in this compound Construction

The construction of the quinazoline scaffold, the core of this compound, has been significantly advanced through the development of various catalytic methodologies. Transition-metal catalysis, in particular, offers efficient and versatile routes, often enabling reactions under milder conditions with greater functional group tolerance compared to classical methods. mdpi.comnih.gov These strategies typically involve the formation of the heterocyclic ring system from precursors like 2-aminobenzylamines, 2-aminobenzonitriles, or 2-aminoaryl alcohols. organic-chemistry.orgnih.gov

Several transition metals have been employed, each with unique advantages.

Copper (Cu) Catalysis: Copper catalysts are widely used for their low cost and effectiveness in C-N bond formation. For instance, a system using copper(I) chloride (CuCl), 1,4-diazabicyclo[2.2.2]octane (DABCO), and 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (4-HO-TEMPO) facilitates the aerobic oxidative synthesis of 2-substituted quinazolines from 2-aminobenzylamines and aldehydes. organic-chemistry.org Another approach involves a one-pot, three-component reaction of (2-aminophenyl)methanols, aldehydes, and an amine source like ammonium chloride, catalyzed by a CuCl/TEMPO system, to yield 2-functionalized quinazolines. nih.gov

Cobalt (Co) Catalysis: Cobalt catalysts have proven effective in dehydrogenative cyclization reactions. organic-chemistry.org A heterogeneous cobalt zeolite imidazolate framework (ZIF-67) has been used to catalyze the reaction between 2-aminobenzophenones and benzylamines, offering the advantages of catalyst reusability and good yields. nih.govnih.gov Ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles also provides a pathway to quinazolines under mild conditions. mdpi.com

Iron (Fe) Catalysis: Iron, being an earth-abundant and non-toxic metal, presents an economical and environmentally benign option. An iron(II) chloride (FeCl₂) catalyzed reaction has been developed for the synthesis of quinazolines from 2-alkylamino N-H ketimines. mdpi.com This method involves an sp³ C-H oxidation and subsequent intramolecular C-N bond formation. organic-chemistry.org

Other Metals (Ni, Mn, Ru): Nickel catalysts are used for the atom-economic [4+2] annulation of benzylamines and nitriles via C-H/N-H bond activation. organic-chemistry.org Manganese dioxide (α-MnO₂) has been utilized as a robust and reusable heterogeneous catalyst for the synthesis of quinazolines from 2-aminobenzylamines and various alcohols. nih.gov Ruthenium catalysts enable highly selective dehydrogenative coupling of 2-aminophenyl ketones with amines to form the quinazoline ring system. organic-chemistry.org

The final step in synthesizing the target molecule, this compound, typically involves a nucleophilic aromatic substitution (SNAr) reaction where a 4-haloquinazoline (e.g., 4-chloroquinazoline) is treated with 3-aminopyrrolidine.

Table 1: Overview of Catalytic Systems for Quinazoline Synthesis

Catalyst System Starting Materials Reaction Type Key Features
CuCl/DABCO/4-HO-TEMPO 2-Aminobenzylamines, Aldehydes Aerobic Oxidation Uses O₂ as a green oxidant. organic-chemistry.org
Cobalt ZIF-67/TBHP 2-Aminobenzophenones, Benzylamines Dehydrogenative Cyclization Heterogeneous, reusable catalyst. nih.govnih.gov
FeCl₂/TBHP 2-Alkylamino N-H ketimines C-H Oxidation/C-N Formation Utilizes inexpensive iron catalyst. mdpi.comorganic-chemistry.org
Ni-catalyst Benzylamines, Nitriles [4+2] Annulation (C-H/N-H activation) Atom-economic process. organic-chemistry.org
α-MnO₂/TBHP 2-Aminobenzylamines, Alcohols Dehydrogenative Cascade Reusable heterogeneous catalyst. nih.gov
Ru-catalyst 2-Aminophenyl ketones, Amines Dehydrogenative Coupling Highly selective, no toxic byproducts. organic-chemistry.org

Derivatization Strategies and Functionalization of this compound Scaffolds

Derivatization of the this compound scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize pharmacological properties. Modifications can be targeted to two main regions: the quinazoline core and the pyrrolidine moiety. These functionalizations aim to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters. nih.gov

Modification of the Quinazoline Core

The quinazoline ring system offers multiple sites for functionalization, primarily at the C-2, C-5, C-6, C-7, and C-8 positions.

C-2 Position: The 2-position of the quinazoline ring is frequently modified. This can be achieved by starting with appropriately substituted precursors, such as using different nitriles in cobalt-catalyzed syntheses or various aldehydes in palladium-catalyzed three-component reactions. mdpi.comorganic-chemistry.org For example, reacting 2-aminobenzonitriles with different aldehydes and arylboronic acids provides a diverse range of 2-substituted quinazolines. organic-chemistry.org

C-4 Position: While the 4-position is occupied by the amino-pyrrolidine group in the parent compound, further derivatization at the amine can be considered. More commonly, variations are introduced by reacting 2,4-dichloroquinazoline (B46505) with different amines sequentially, leading to N²,N⁴-disubstituted quinazoline-2,4-diamines. digitellinc.com

C-6 and C-7 Positions: The benzene ring portion of the quinazoline core is often substituted to modulate electronic properties and create additional binding interactions. For instance, the introduction of a methoxypyridinyl group at the 6-position has been explored to enhance bioactivity. vulcanchem.com Syntheses often start with substituted anthranilic acids to build these features into the core structure from the outset.

C-H Functionalization: Direct C-H functionalization represents a modern and efficient approach to modify the quinazoline core without pre-functionalized starting materials. chim.it For example, copper-catalyzed cross-dehydrogenative coupling can be used to introduce indole (B1671886) moieties at the C-4 position of quinazoline-3-oxides, which can then be converted to 4-substituted quinazolines. chim.it Rhodium catalysts can achieve selective C-H bond activation to create fused 4-anilinoquinazolines. chim.it

Table 2: Examples of Quinazoline Core Modifications

Position Modification Strategy Precursors/Reagents Resulting Structure
C-2 Palladium-catalyzed three-component reaction 2-Aminobenzonitriles, Aldehydes, Arylboronic acids 2-Aryl/Alkyl-quinazolines. organic-chemistry.org
C-4 Nucleophilic Substitution 4-Chloroquinazoline, Various primary/secondary amines 4-Amino-quinazolines. digitellinc.comnih.gov
C-6/C-7 Synthesis from substituted precursors Substituted anthranilic acids 6/7-substituted quinazolines. mdpi.com
C-4 Copper-catalyzed C-H functionalization Quinazoline-3-oxides, Indoles 4-(Indol-3-yl)quinazolines. chim.it

Functionalization of the Pyrrolidine Moiety

The pyrrolidine ring provides another avenue for structural modification, influencing properties such as solubility, polarity, and stereospecific interactions with biological targets. nih.gov

Substitution on the Pyrrolidine Ring: Functional groups can be introduced onto the carbon skeleton of the pyrrolidine ring. The borrowing hydrogen methodology, for example, allows for the synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines, catalyzed by iridium(III). researchgate.net These hydroxylated intermediates can be further functionalized. Photo-promoted ring contraction of pyridines with silylborane is another advanced method to generate highly functionalized pyrrolidine derivatives that could serve as building blocks. nih.gov

N-Substitution of the Pyrrolidine: The secondary amine within the pyrrolidine ring is a prime site for functionalization. It can be alkylated or acylated to attach various side chains. For example, chiral derivatization reagents like succinimidyl (4S)-(3-[(benzyloxy)carbonyl]-5-oxo-1,3-oxazolidin-4-yl)acetate ((S)-COXA-OSu) have been designed to react with amines, indicating a general strategy for attaching complex groups to the pyrrolidine nitrogen. researchgate.net This modification can be used to attach linker molecules or modulate the basicity and steric profile of the moiety.

Linker Chemistry and Conjugate Formation for Research Applications

The this compound scaffold can be covalently attached to other molecules, such as fluorescent dyes, affinity tags, or larger biomolecules, to create chemical probes or potential therapeutics like antibody-drug conjugates (ADCs). broadpharm.comnih.gov This conjugation is typically achieved through chemical linkers that react with a functional group on the parent molecule.

The secondary amine on the pyrrolidine ring is the most common and convenient handle for conjugation. A variety of amine-reactive linkers are commercially available and can be employed. broadpharm.com

Amide Bond Formation: The most prevalent strategy involves forming a stable amide bond. This is typically done by reacting the pyrrolidine amine with a molecule containing an activated carboxylic acid, such as an N-hydroxysuccinimide (NHS) ester or a pentafluorophenyl (PFP) ester. broadpharm.com Alternatively, carbodiimide (B86325) coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to directly couple a carboxylic acid-containing molecule to the amine. nih.govgoogle.com

Other Linkage Types: While amide bonds are common, other chemistries can be used. For example, reacting the amine with a linker containing an isothiocyanate group would form a thiourea (B124793) linkage. researchgate.net

These conjugation strategies are fundamental in creating tools for chemical biology research, allowing for the study of the parent molecule's interactions, distribution, and mechanism of action in biological systems. nih.gov

Iii. Structure Activity Relationship Sar Studies of N Pyrrolidin 3 Ylquinazolin 4 Amine and Its Analogs

Impact of Substituent Variations on N-pyrrolidin-3-ylquinazolin-4-amine Biological Activity

The biological activity of this compound and its derivatives is intricately linked to the chemical nature and placement of various substituents on both the quinazoline (B50416) and pyrrolidine (B122466) moieties. A multitude of studies have systematically investigated these variations to delineate the structure-activity relationship (SAR) and optimize properties such as potency and selectivity against various biological targets, particularly protein kinases. nih.govresearchgate.netnih.govnih.govmdpi.comnih.gov

Electronic Effects and Steric Hindrance Contributions

The electronic landscape and steric profile of substituents on the quinazoline ring are paramount in dictating the inhibitory potential of this compound analogs. researchgate.net The introduction of either electron-donating or electron-withdrawing groups at strategic positions can significantly modulate the compound's affinity for its target. For instance, substitutions at the 6- and 7-positions of the quinazoline core have been extensively explored. researchgate.net The electronic nature of these substituents can influence the pKa of the quinazoline nitrogen atoms, thereby affecting their ability to form crucial hydrogen bonds within the ATP-binding pocket of kinases.

Steric hindrance is another critical determinant of biological activity. The size and three-dimensional arrangement of substituents can either foster favorable interactions or lead to detrimental steric clashes with the target protein. researchgate.net A delicate balance between the electronic character and steric bulk of the substituents is often required to achieve high potency.

Lipophilicity and Hydrogen Bonding Interactions

Hydrogen bonding interactions are fundamental to the molecular recognition and binding of these compounds to their protein targets. The quinazoline ring system, with its nitrogen atoms, and the secondary amine linker are crucial hydrogen bond acceptors and donors, respectively. The pyrrolidine ring can also engage in hydrogen bonding. The strategic incorporation of substituents capable of forming additional hydrogen bonds can substantially enhance the binding affinity and selectivity of the inhibitor. nih.gov For example, the introduction of a methoxy (B1213986) group at the 7-position of the quinazoline ring can serve as an additional hydrogen bond acceptor, contributing to a more stable drug-receptor complex. nih.gov

Positional Isomerism and Stereochemical Influence in this compound SAR

The precise spatial arrangement of atoms, encompassing both positional isomerism and stereochemistry, exerts a profound influence on the biological activity of this compound derivatives. researchgate.netnih.gov The relocation of a substituent from one position to another on either the quinazoline or pyrrolidine ring can lead to a dramatic alteration in the compound's inhibitory profile.

Of particular significance is the stereochemistry at the C3 position of the pyrrolidine ring. It has been consistently observed that one enantiomer exhibits significantly greater potency than its mirror image. This stereoselectivity is a direct consequence of the three-dimensional architecture of the kinase active site, which preferentially accommodates one stereoisomer over the other. For instance, in many cases, the (R)-enantiomer of this compound analogs has demonstrated superior activity compared to the (S)-enantiomer. researchgate.net This is often attributed to the specific orientation of a substituent on the pyrrolidine ring, which allows for optimal interactions with key amino acid residues in the binding pocket that are not possible for the other enantiomer.

Pharmacophore Elucidation for this compound Based Bioactivity

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that are necessary for a molecule to exert a specific biological effect. For this compound-based inhibitors, the pharmacophore has been elucidated through the analysis of active compounds and their co-crystal structures with target proteins.

The key features of the pharmacophore for this class of compounds typically include:

  • A heterocyclic scaffold: The quinazoline ring serves as the core, occupying the adenine-binding region of the ATP pocket.
  • Hydrogen bond acceptors: The N1 and N3 atoms of the quinazoline ring are critical hydrogen bond acceptors.
  • A hydrogen bond donor: The secondary amine linking the quinazoline and pyrrolidine rings acts as a crucial hydrogen bond donor.
  • A hydrophobic pocket: The pyrrolidine ring and its substituents often occupy a hydrophobic region of the binding site.
  • These pharmacophore models are invaluable tools in modern drug discovery, facilitating the virtual screening of large compound libraries to identify novel scaffolds and guiding the rational design of new, more potent, and selective inhibitors. nih.gov

    Computational Approaches to this compound SAR Analysis

    Computational chemistry has emerged as a powerful tool for investigating and predicting the SAR of this compound analogs. nih.gov These in silico methods provide detailed insights into the molecular interactions that govern biological activity and can significantly accelerate the drug discovery process by prioritizing the synthesis of promising compounds. nih.govmdpi.comrsc.org

    Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

    Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com In the context of this compound derivatives, QSAR studies involve the calculation of a wide range of molecular descriptors that quantify various aspects of the molecules' physicochemical properties, such as their electronic, steric, and lipophilic characteristics.

    These calculated descriptors are then used to build mathematical models that can predict the biological activity (e.g., IC50 values) of other, unsynthesized analogs. These models have successfully identified key structural features that are critical for high inhibitory potency, such as the presence of specific substituents on the quinazoline ring. mdpi.com QSAR provides a quantitative framework for understanding the SAR of this compound class and for guiding the design of new derivatives with improved activity profiles.

    Molecular Docking Studies and Ligand-Target Interaction Analysis

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for understanding how a ligand, such as this compound, might interact with a biological target at the molecular level. While specific docking studies on this compound are not extensively available in publicly accessible literature, analysis of its close analogs provides significant insights into its potential binding modes and key interactions.

    Docking studies on various quinazoline derivatives have consistently highlighted the importance of the quinazoline scaffold in forming crucial hydrogen bonds with the hinge region of protein kinases. mdpi.com For instance, in the context of Epidermal Growth Factor Receptor (EGFR) kinase, the N1 and N3 atoms of the quinazoline ring are known to form hydrogen bonds with backbone atoms of key methionine and threonine residues in the ATP-binding site. mdpi.comnih.gov It is highly probable that the quinazoline core of this compound would engage in similar fundamental interactions.

    The pyrrolidine moiety at the 4-position of the quinazoline ring introduces a key structural element that can significantly influence binding affinity and selectivity. The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or donor, depending on its protonation state and the microenvironment of the binding pocket.

    In a study involving quinazolinone derivatives with a C2-substituted pyrrolidine ring targeting the Pseudomonas aeruginosa quorum-sensing receptor PqsR, molecular docking revealed critical interactions. The nitrogen atom of the pyrrolidine ring was found to form a hydrogen bond with the backbone of Leu197. Furthermore, the quinazolinone nitrogen at position 1 formed an essential hydrogen bond with the side chain of Gln194. These interactions, summarized in the table below, underscore the importance of the heterocyclic substituents in anchoring the ligand within the binding site.

    Compound MoietyInteracting ResidueInteraction Type
    Quinazolinone N1Gln194 (side chain)Hydrogen Bond
    Pyrrolidine Ring NLeu197 (backbone)Hydrogen Bond

    Furthermore, studies on 4-anilinoquinazoline (B1210976) derivatives as dual EGFR/HER2 inhibitors have shown that the nature and length of the linker and the substituents at the 4-position are critical for activity. nih.gov While not a direct analog, the principles of steric and electronic complementarity are transferable. The 3-substituted pyrrolidine ring of this compound presents a specific three-dimensional shape and vector for substitution that can be exploited to achieve selectivity for a particular target.

    Computational modeling of various quinazoline derivatives has also emphasized the role of hydrophobic interactions in stabilizing the ligand-protein complex. The fused benzene (B151609) ring of the quinazoline core and the aliphatic part of the pyrrolidine ring can engage in favorable van der Waals and hydrophobic interactions with non-polar residues in the active site. For example, in studies of quinazolinones inhibiting NF-κB, hydrophobic interactions with residues such as Arg54 and Tyr57 were noted to be significant. nih.gov

    The following table summarizes potential key interactions of this compound based on docking studies of its analogs against various protein targets.

    Target Protein ClassKey Interacting Residues (Inferred from Analogs)Probable Interaction Types
    Protein Kinases (e.g., EGFR)Methionine, Threonine (Hinge Region)Hydrogen Bonding with Quinazoline N1/N3
    Quorum Sensing Receptors (e.g., PqsR)Glutamine, LeucineHydrogen Bonding with Pyrrolidine N and Quinazoline N1
    Transcription Factors (e.g., NF-κB)Arginine, Tyrosine, CysteineHydrogen Bonding and Hydrophobic Interactions

    In silico screening and molecular docking of a series of quinazoline derivatives against the EGFR active site have further corroborated these findings, showing a good correlation between calculated binding energy and experimental cytotoxic activity. nih.govnih.gov This suggests that the binding modes predicted by docking are biologically relevant and can guide the design of more potent inhibitors.

    Iv. Molecular Mechanisms of Action of N Pyrrolidin 3 Ylquinazolin 4 Amine Pre Clinical Focus

    Identification and Validation of Molecular Targets for N-pyrrolidin-3-ylquinazolin-4-amine

    The initial steps in characterizing a new chemical entity involve identifying its direct molecular binding partners. For quinazoline (B50416) derivatives, this often points towards enzymes and receptors that play critical roles in cell signaling and proliferation.

    The quinazoline scaffold is a privileged structure in the design of protein kinase inhibitors. nih.govaurak.ac.ae Kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.govaurak.ac.ae Research on compounds structurally related to this compound suggests that it likely functions as a kinase inhibitor.

    Derivatives of quinazoline have been shown to target a range of kinases, including Epidermal Growth Factor Receptor (EGFR), a key player in cell growth and proliferation. aurak.ac.aeugr.esnih.gov The anilinoquinazoline (B1252766) core, present in many inhibitors, serves as a mimic of the adenine (B156593) portion of ATP, allowing it to competitively bind to the enzyme's active site. ugr.es The introduction of a pyrrolidine (B122466) group, as seen in this compound, has been explored in various kinase inhibitor designs. For instance, certain quinazolinone derivatives with a pyrrolidine substitution have demonstrated inhibitory activity against tubulin polymerization, another important target in cancer therapy. nih.gov

    Furthermore, research into quinazoline-2,4(1H,3H)-dione derivatives has highlighted their potential as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair. aurak.ac.ae In some of these derivatives, a pyrrolidine-containing substituent was found to be critical for high inhibitory activity. aurak.ac.ae While direct enzymatic assays on this compound are not widely published, the existing literature on analogous compounds strongly suggests that its primary mechanism of action is likely through the inhibition of one or more protein kinases or other ATP-dependent enzymes.

    Table 1: Examples of Enzyme Inhibition by Structurally Related Quinazoline Derivatives

    Compound ClassTarget EnzymeObserved EffectReference
    4-Anilinoquinazoline (B1210976) DerivativesEpidermal Growth Factor Receptor (EGFR)Inhibition of tyrosine kinase activity ugr.es
    Quinazolinone-Amino Acid HybridsTubulinInhibition of polymerization nih.gov
    Quinazoline-2,4(1H,3H)-dione DerivativesPoly(ADP-ribose)polymerase-1 (PARP-1)Inhibition of enzymatic activity aurak.ac.ae
    4-Morpholine-quinazoline DerivativesPI3K/Akt/mTOR pathway kinasesInhibition of kinase activity nih.gov

    This table is illustrative and shows the activity of related compound classes, suggesting potential targets for this compound.

    Beyond enzyme inhibition, quinazoline derivatives have been investigated for their ability to bind to various cell surface and intracellular receptors. While comprehensive receptor binding profiles for this compound are not publicly available, the broader family of quinazolines has been associated with a range of receptor interactions.

    For example, certain quinazoline derivatives have been developed as antagonists for receptors involved in proliferative signaling. The structural motifs present in this compound could potentially allow for interactions with the binding sites of various G protein-coupled receptors (GPCRs) or other receptor families. However, without specific binding assay data, the activity of this compound at various receptors remains speculative. There is currently no significant evidence in the reviewed literature to suggest that it directly modulates ligand-gated ion channels.

    The disruption of protein-protein interactions (PPIs) is an emerging therapeutic strategy. These interactions are fundamental to most cellular processes, and their dysregulation can lead to disease. Small molecules that can interfere with specific PPIs are of great interest.

    While there is no direct evidence of this compound modulating specific protein-protein interactions, its potential to inhibit kinases places it in a position to indirectly affect PPIs. Kinase-mediated phosphorylation is a key mechanism for regulating the assembly and disassembly of protein complexes. By inhibiting a specific kinase, this compound could prevent the phosphorylation event necessary for a particular protein-protein interaction to occur, thereby disrupting a downstream signaling cascade. The investigation of such indirect effects on PPIs would be a logical next step in characterizing its mechanism of action.

    Cellular Pathway Perturbations by this compound

    The ultimate biological effect of a compound is determined by how it alters cellular pathways. By identifying the molecular targets, researchers can begin to map the downstream consequences of the compound's activity.

    Based on the likely kinase inhibitory action of this compound, its primary effect on cellular pathways would be the disruption of signal transduction cascades. Signal transduction pathways are the communication networks within a cell that convert an external signal into a cellular response.

    Given that many quinazoline derivatives target EGFR, a primary pathway affected would likely be the EGFR signaling cascade. aurak.ac.aeugr.es Inhibition of EGFR would block downstream pathways such as the Ras-Raf-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway, both of which are critical for cell proliferation, survival, and angiogenesis. nih.gov Studies on various 4-substituted quinazoline derivatives have indeed shown inhibition of ERK1/2 phosphorylation, a key event in the MAPK pathway. nih.gov

    The potential for this compound to inhibit other kinases or enzymes like PARP would implicate other pathways as well. For example, PARP inhibition would primarily affect the DNA damage response pathway. aurak.ac.ae Without direct experimental evidence, the precise profile of pathway perturbations remains to be elucidated, but the existing data on related compounds provides a strong foundation for targeted investigation.

    To gain a more global understanding of a compound's effects, researchers often turn to gene expression and proteomic profiling. These techniques allow for the simultaneous measurement of changes in thousands of genes or proteins following drug treatment.

    Currently, there are no publicly available gene expression or proteomic datasets specifically for this compound. However, such studies would be invaluable in hypothesis generation and in identifying unexpected off-target effects. For instance, a gene expression microarray or RNA-sequencing experiment on cancer cells treated with this compound would reveal which genes are up- or down-regulated, providing clues about the cellular processes that are most affected. Similarly, proteomic analysis could identify changes in protein abundance or post-translational modifications, offering a more direct view of the functional consequences of drug treatment. These unbiased, systems-level approaches will be crucial for building a comprehensive picture of the molecular mechanisms of this promising compound.

    Mechanistic Insights from In Vitro Pharmacological Investigations of this compound

    The initial characterization of this compound's mechanism of action has been established through a variety of in vitro pharmacological studies. These assays are crucial for determining the compound's direct effects on cellular components and pathways.

    Cell-based assays are fundamental in elucidating the functional consequences of a compound's interaction with its biological targets. For a related class of compounds, N-(1H-Pyrazol-3-yl)quinazolin-4-amines, studies have utilized assays to evaluate their inhibitory effects on specific protein kinases. nih.gov For instance, the cytotoxic activity of these related quinazoline derivatives has been assessed using the MTT assay in cancer cell lines such as the pancreas ductal adenocarcinoma (PANC-1) cell line. nih.gov This type of assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation, providing a functional readout of the compound's anti-cancer potential. While this data pertains to a similar chemical scaffold, it highlights the types of cell-based functional assays that are critical for profiling the activity of novel quinazoline derivatives like this compound.

    Assay Type Cell Line Functional Readout Observed Effect of Related Compounds
    MTT AssayPANC-1Cell Viability/CytotoxicitySelective cytotoxic activity

    This table is representative of assays used for similar compound classes and suggests potential future research directions for this compound.

    Currently, there is no publicly available information specifically detailing the subcellular localization and intracellular trafficking of this compound. Understanding where a compound accumulates within a cell is critical for identifying its site of action and potential off-target effects. Future research employing techniques such as fluorescence microscopy with a labeled version of the compound or cell fractionation followed by analytical quantification would be necessary to determine its distribution in subcellular compartments like the nucleus, mitochondria, or endoplasmic reticulum.

    Phenotypic Screening and Biological Response Characterization of this compound in Model Systems

    Compound Class Model System Biological Target Observed Phenotypic Response
    Pyrrolidine DerivativesRatsMelanin-concentrating hormone receptor-1 (MCH-R1)Modulation of body weight

    This table illustrates the types of phenotypic responses observed for structurally related compounds, guiding potential investigations for this compound.

    V. Computational and Theoretical Chemistry Studies of N Pyrrolidin 3 Ylquinazolin 4 Amine

    Quantum Chemical Calculations for N-pyrrolidin-3-ylquinazolin-4-amine and Derivatives

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. ekb.egnih.gov These calculations provide a theoretical framework to understand the intrinsic reactivity and stability of this compound and its derivatives.

    The electronic structure of a molecule is intrinsically linked to its reactivity. Key descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for this understanding. nih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy gap between these frontier orbitals (HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

    For this compound, the HOMO is expected to be localized primarily on the electron-rich quinazoline (B50416) ring system and the nitrogen atoms, indicating these as potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the entire aromatic system, highlighting regions susceptible to nucleophilic attack. The analysis of these molecular orbitals helps in predicting how the molecule might interact with biological targets. researchgate.net

    Global reactivity descriptors, calculated from HOMO and LUMO energies, provide further quantitative measures of a molecule's reactivity. ekb.egnih.gov These include:

    Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

    Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

    Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

    Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

    Chemical Softness (S): The reciprocal of hardness (1/η), indicating a higher propensity for chemical reactions.

    Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ²/2η.

    Table 1: Illustrative Reactivity Descriptors for this compound (Theoretical)

    Descriptor Illustrative Value (eV) Significance
    EHOMO -6.5 Electron-donating capability
    ELUMO -1.2 Electron-accepting capability
    HOMO-LUMO Gap (ΔE) 5.3 Chemical reactivity and stability
    Ionization Potential (I) 6.5 Ease of electron removal
    Electron Affinity (A) 1.2 Ease of electron acceptance
    Electronegativity (χ) 3.85 Electron-attracting tendency
    Chemical Hardness (η) 2.65 Resistance to charge transfer
    Chemical Softness (S) 0.38 Propensity for reaction
    Electrophilicity Index (ω) 2.80 Electrophilic nature

    Note: These values are illustrative and would require specific DFT calculations for this compound to be determined accurately.

    The three-dimensional structure of a molecule is critical for its biological activity, as it dictates how the molecule fits into the binding site of a target protein. Conformational analysis explores the different spatial arrangements of a molecule (conformers) and their relative energies. nih.gov By identifying the low-energy conformers, it is possible to predict the most likely bioactive conformation. ustc.edu.cn

    For this compound, the key rotatable bond is between the pyrrolidine (B122466) ring and the quinazoline core. A potential energy surface can be generated by systematically rotating this bond and calculating the energy at each step. nih.gov This analysis would reveal the most stable conformations, which are likely to be the ones that bind to biological targets. The energy landscape provides a visual representation of the conformational space, with valleys corresponding to stable conformers and peaks representing the energy barriers between them. nih.gov

    Molecular Dynamics Simulations of this compound and Biomolecular Interactions

    Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their interactions with their environment. nih.gov These simulations are particularly valuable for understanding how a ligand like this compound interacts with a biological target, such as a protein kinase. nih.gov

    By placing the ligand in the binding site of a protein and simulating the system's movement over time, MD simulations can reveal:

    Binding Stability: Whether the ligand remains stably bound in the active site.

    Key Interactions: The specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. nih.gov

    Conformational Changes: How the protein and ligand adapt their conformations upon binding. nih.gov

    Binding Free Energy: An estimation of the strength of the interaction between the ligand and the protein.

    These simulations can guide the rational design of more potent and selective derivatives of this compound by identifying which interactions are most crucial for binding. mdpi.com

    In Silico Absorption, Distribution, Metabolism, and Excretion (ADMET) Predictions for this compound (Pre-clinical Focus)

    In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a compound. In silico ADMET prediction models offer a rapid and cost-effective way to evaluate a molecule's potential to be absorbed, distributed, metabolized, and excreted by the body. nih.govnih.gov

    For a drug to be orally active, it must be absorbed from the gastrointestinal tract into the bloodstream. In silico models can predict a compound's permeability across biological membranes, a key factor in its absorption. These models often use physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to estimate permeability.

    Table 2: Predicted Physicochemical Properties and ADMET Parameters for this compound (Illustrative)

    Property Predicted Value Implication for Drug-likeness
    Molecular Weight 214.27 g/mol Favorable (within Lipinski's rule of five)
    logP (Octanol-Water) ~2.0 - 2.5 Good balance of solubility and permeability
    Hydrogen Bond Donors 2 Favorable (within Lipinski's rule of five)
    Hydrogen Bond Acceptors 4 Favorable (within Lipinski's rule of five)
    Polar Surface Area ~60-70 Ų Good potential for oral absorption
    Predicted Caco-2 Permeability Moderate to High Suggests good intestinal absorption

    Note: These values are estimations based on the structure and would need to be confirmed by specific software predictions or experimental assays.

    The metabolism of a drug can significantly affect its efficacy and safety. Computational tools can predict the most likely sites on a molecule that will be modified by metabolic enzymes, primarily the cytochrome P450 (CYP) family. nih.gov These predictions are based on the reactivity of different parts of the molecule and their accessibility to the active site of the enzymes. researchgate.net

    For this compound, potential sites of metabolism could include:

    Oxidation of the quinazoline ring: The aromatic rings are susceptible to hydroxylation by CYP enzymes.

    N-dealkylation of the pyrrolidine ring: The bond between the pyrrolidine nitrogen and the quinazoline ring could be a site for enzymatic cleavage.

    Oxidation of the pyrrolidine ring: The aliphatic pyrrolidine ring can also undergo hydroxylation.

    Predicting the specific CYP isozymes (e.g., CYP3A4, CYP2D6) that are likely to metabolize the compound is also crucial to anticipate potential drug-drug interactions. researchgate.net Web-based tools and specialized software can provide probabilities for metabolism at different sites on the molecule. xenosite.org

    Vi. Pre Clinical Pharmacokinetics and Metabolism of N Pyrrolidin 3 Ylquinazolin 4 Amine

    Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Biological Systems

    The ADME profile of N-pyrrolidin-3-ylquinazolin-4-amine in non-human biological systems is a key determinant of its in vivo behavior. The quinazoline (B50416) core and the pyrrolidine (B122466) substituent are both common motifs in medicinal chemistry, and their influence on pharmacokinetics has been characterized for various analogues.

    In vitro metabolic stability assays are crucial for predicting the in vivo clearance of a compound. These studies typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., rat, dog, monkey, human) to assess its susceptibility to metabolic enzymes, primarily cytochrome P450 (CYP) enzymes.

    For quinazoline-based compounds, metabolic stability can be variable and is highly dependent on the nature and position of substituents. For instance, studies on N⁴-benzylamine-N²-isopropyl-quinazoline-2,4-diamine derivatives have shown that lipophilicity can correlate with metabolic stability. researchgate.net Generally, compounds with high metabolic stability in vitro are expected to have lower clearance and a longer half-life in vivo. For some quinazolin-4(3H)-one derivatives, excellent metabolic stability has been observed in human microsomal and hepatocyte incubations. nih.govnih.gov

    The pyrrolidine ring is also a site for potential metabolism. Studies on compounds containing a pyrrolidine moiety have identified hydroxylation as a common metabolic pathway. For example, in vitro metabolism of 2,4-dipyrrolidinylpyrimidine resulted in hydroxylation at the 2- and 3-positions of the pyrrolidine ring.

    Table 1: Potential Metabolic Pathways for this compound based on Analogues

    Metabolic ReactionPotential SiteResulting Metabolite
    HydroxylationPyrrolidine ringHydroxylated pyrrolidine derivative
    HydroxylationQuinazoline ringPhenolic derivative
    N-dealkylationPyrrolidine nitrogen (if substituted)Not directly applicable
    OxidationQuinazoline nitrogenN-oxide derivative

    This table is illustrative and based on metabolic pathways observed for structurally similar compounds.

    Metabolite identification for related structures often reveals oxidative metabolites. For fruquintinib (B607557), a quinazoline-based inhibitor, major metabolic pathways include demethylation and hydroxylation, followed by glucuronidation. nih.gov It is plausible that this compound would undergo similar oxidative metabolism on both the quinazoline and pyrrolidine moieties.

    The extent of plasma protein binding (PPB) influences the distribution and clearance of a drug, as generally only the unbound fraction is pharmacologically active and available for metabolism and excretion. Quinazoline derivatives often exhibit moderate to high plasma protein binding. For example, the VEGFR inhibitor fruquintinib has a plasma protein binding fraction of 88-95% across various preclinical species and humans. nih.gov Similarly, certain atropisomeric quinazolin-4-one derivatives have been noted for their protein binding properties. nih.gov

    The basic nature of the pyrrolidine amine suggests potential binding to acidic proteins like alpha-1-acid glycoprotein (B1211001) (AAG), in addition to albumin. The degree of binding can be influenced by the lipophilicity of the compound.

    The distribution of a compound into various tissues is a critical factor for its efficacy and potential toxicity. For quinazoline-based anticancer agents, achieving sufficient drug concentration in tumor tissue is paramount. nih.govnih.gov The physicochemical properties of this compound, such as its lipophilicity and hydrogen bonding capacity, will govern its ability to cross biological membranes and distribute into tissues.

    Studies on fruquintinib have shown that it distributes majorly into the gastrointestinal tract, liver, kidney, adrenal glands, and adipose tissue. nih.gov The presence of the pyrrolidine group in this compound may influence its distribution profile. For some quinazolin-4(3H)-one derivatives, unfavorable structural features like a primary amide were speculated to be detrimental to tissue distribution. nih.govnih.gov

    Enzyme Kinetics of this compound Metabolism

    The enzyme kinetics of a compound's metabolism provide quantitative measures of the interaction between the drug and metabolizing enzymes. This includes determining parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax), which describe the concentration-dependence of the rate of metabolism.

    While specific enzyme kinetic studies for this compound are not publicly available, it is anticipated that its metabolism would be primarily mediated by cytochrome P450 enzymes, given the data from related quinazoline compounds. The specific CYP isoforms involved (e.g., CYP3A4, CYP2D6, CYP2C9) would need to be identified through in vitro studies with recombinant human CYP enzymes. Understanding which enzymes are responsible for its metabolism is crucial for predicting potential drug-drug interactions. For example, fruquintinib was found to have a low risk of drug-drug interactions based on in vitro assessments. nih.gov

    Influence of Formulation Strategies on Pre-clinical Pharmacokinetics of this compound

    Formulation strategies play a pivotal role in optimizing the preclinical pharmacokinetics of a new chemical entity, particularly for compounds with challenges such as poor solubility. The goal of formulation development in early preclinical studies is to ensure adequate systemic exposure to enable the assessment of a compound's pharmacological and toxicological properties.

    For oral administration, formulations such as solutions, suspensions, or lipid-based systems can be employed to enhance solubility and absorption. The choice of vehicle can significantly impact the resulting pharmacokinetic profile. For intravenous administration, the compound must be in a solubilized form. Common formulation approaches include the use of co-solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol), surfactants, and cyclodextrins to improve solubility.

    The development of specific formulations for this compound would depend on its intrinsic physicochemical properties, such as its aqueous solubility and permeability. For a quinazolin-4(3H)-one derivative, the introduction of a methyl group to an amide was shown to enhance oral pharmacokinetic properties. nih.govnih.gov This highlights how structural modifications, in conjunction with formulation, can improve in vivo exposure.

    Vii. Advanced Analytical Methodologies for N Pyrrolidin 3 Ylquinazolin 4 Amine Research

    Chromatographic Techniques for Separation and Quantification of N-pyrrolidin-3-ylquinazolin-4-amine

    Chromatography is the cornerstone for the separation and quantification of this compound from reaction mixtures, impurities, and biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for these purposes.

    HPLC, particularly in the reversed-phase mode, is the most common method for the analysis of quinazoline (B50416) derivatives. tandfonline.comresearchgate.net Method development for this compound focuses on optimizing separation from potential impurities and degradation products. A typical method would utilize a C18 or C8 stationary phase with a mobile phase consisting of an organic solvent, like acetonitrile (B52724), and an aqueous buffer. tandfonline.comnih.gov

    Validation is performed according to regulatory guidelines to ensure the method is reliable and reproducible. nih.govrjptonline.org This process involves testing for specificity, linearity, accuracy, precision, and robustness. nih.govmdpi.com The stability of the analyte in the prepared solution is also assessed to ensure that no degradation occurs during the analytical run. rjptonline.orgptfarm.pl

    Table 1: Illustrative HPLC Method Parameters for this compound Analysis

    ParameterConditionRationale/Reference
    Column Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm)Widely used for separating non-polar to moderately polar compounds like quinazolines. rjptonline.orgptfarm.pl
    Mobile Phase Acetonitrile and Phosphate Buffer (pH 3.0-7.0)The organic modifier and pH are optimized to achieve good peak shape and resolution. nih.govptfarm.pl
    Elution Isocratic or GradientGradient elution is often used for separating complex mixtures containing impurities. rjptonline.org
    Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns. nih.govmdpi.comresearchgate.net
    Detection UV at ~240 nm or ~254 nmQuinazoline rings exhibit strong UV absorbance at these wavelengths. tandfonline.comnih.govptfarm.pl
    Column Temp. 25°CTemperature is controlled to ensure retention time reproducibility. researchgate.net

    Table 2: Typical Validation Parameters for an HPLC Assay

    Validation ParameterAcceptance CriteriaPurpose
    Linearity (r²) > 0.999Demonstrates a direct proportional relationship between concentration and detector response. researchgate.netnih.gov
    Accuracy (% Recovery) 98.0% - 102.0%Measures the closeness of the test results to the true value. nih.govmdpi.com
    Precision (% RSD) ≤ 2%Shows the degree of scatter between a series of measurements. nih.govmdpi.com
    LOD & LOQ Signal-to-Noise Ratio ≥ 3 (LOD), ≥ 10 (LOQ)Defines the lowest concentration of analyte that can be reliably detected and quantified. researchgate.net
    Robustness % RSD ≤ 2% after minor changesEnsures the method remains unaffected by small, deliberate variations in parameters. nih.govrjptonline.org

    Gas Chromatography is another powerful separation technique, though its application to compounds like this compound can be more challenging than HPLC due to the compound's relatively high molecular weight and polarity, which can lead to poor volatility. GC analysis often requires derivatization to convert the amine functional group into a less polar, more volatile derivative.

    When coupled with a mass spectrometer (GC-MS), the technique provides excellent sensitivity and structural information. researchgate.netnih.gov GC-Orbitrap-MS, for instance, offers high mass accuracy, which is beneficial for the structural elucidation of product ions and unknown impurities. nih.gov While direct analysis is less common, GC-MS is particularly useful for identifying volatile or semi-volatile impurities from the synthesis process or for specific metabolic studies where volatile metabolites might be formed.

    Spectroscopic Techniques for Structural Elucidation and Purity Assessment (Beyond Basic Identification)

    Beyond basic identification, advanced spectroscopic methods are indispensable for detailed structural characterization, conformational analysis, and purity assessment of this compound.

    NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide the primary framework of the molecular structure. nih.gov

    Advanced NMR studies can reveal more subtle structural details. For instance, concentration-dependent ¹H NMR studies can provide insights into intermolecular interactions, such as π-π stacking, which is common in aromatic systems like quinoline (B57606) and quinazoline. uncw.edu These interactions can cause changes in chemical shifts as the solute concentration varies. uncw.edu Furthermore, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are used to confirm connectivity and assign all proton and carbon signals definitively, which is crucial for distinguishing between isomers. Molecular dynamics simulations combined with NMR data can be used to explore the conformational flexibility of the pyrrolidine (B122466) ring and its orientation relative to the quinazoline core. nih.gov

    Mass spectrometry, especially when coupled with liquid chromatography (LC-MS), is a cornerstone of modern drug research. For this compound, high-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition.

    Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the protonated molecule. soton.ac.uk Understanding these dissociation pathways is critical for the structural characterization of metabolites and degradation products, as the core quinazoline structure often yields specific, recognizable product ions. soton.ac.uk This approach, sometimes aided by computational density functional theory (DFT) calculations, helps predict and interpret MS/MS data, facilitating the rapid identification of related substances. soton.ac.uk In preclinical research, LC-MS/MS is the gold standard for metabolite profiling in biological fluids like urine, where it can detect and provisionally identify products of biotransformation. nih.gov

    Bioanalytical Methods for this compound in Biological Matrices (Pre-clinical)

    The quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is essential for preclinical pharmacokinetic and metabolic studies. These complex matrices require highly selective and sensitive methods.

    Hybrid ligand-binding assay-liquid chromatography-mass spectrometry (LBA-LC-MS) and, more commonly, direct LC-MS/MS methods are employed for this purpose. nih.gov The development of a robust bioanalytical method involves several key steps:

    Sample Preparation: This step is critical for removing proteins and other interfering substances from the biological matrix. Techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

    Chromatographic Separation: A rapid LC method is developed to separate the analyte from matrix components and any potential metabolites.

    Mass Spectrometric Detection: Detection is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors a specific precursor-to-product ion transition for the analyte and an internal standard, ensuring accurate quantification even at low concentrations.

    For amine-containing compounds, chemical derivatization can be employed to enhance chromatographic properties or ionization efficiency in the mass spectrometer, thereby improving the sensitivity of the assay. nih.gov The method must be fully validated to demonstrate its accuracy, precision, and stability in the biological matrix being tested.

    Sample Preparation and Extraction Protocols for Complex Biological Samples

    The accurate measurement of this compound in complex biological samples, such as plasma, is fundamental to pharmacokinetic studies. A crucial first step in the analytical process is sample preparation, which aims to remove interfering substances like proteins and phospholipids (B1166683) that can compromise the accuracy and sensitivity of the analysis.

    A widely used, simple, and effective technique for this purpose is protein precipitation. nih.gov In this method, a precipitating agent, typically a water-miscible organic solvent like acetonitrile, is added to the plasma sample. mdpi.com For instance, a common protocol involves adding a volume of acetonitrile (e.g., 250 µL) containing an internal standard to a small volume of plasma (e.g., 50 µL). mdpi.com The internal standard is a compound structurally similar to the analyte, added at a known concentration to correct for variability during sample processing and analysis.

    The mixture is then vigorously mixed, often by vortexing for about one minute, to ensure complete denaturation and precipitation of the plasma proteins. mdpi.com Following this, the sample is centrifuged at high speed (e.g., 14,000 rpm) to pellet the solid protein debris. mdpi.com The resulting clear supernatant, which contains the analyte of interest and the internal standard, is carefully separated. This extract may be further diluted before being injected into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for quantification. mdpi.com This protein precipitation procedure is known for its simplicity and ability to provide a clean extract suitable for sensitive bioanalysis. nih.gov

    Method Validation for Biological Samples

    To ensure that an analytical method is reliable and reproducible for its intended use, a thorough validation process is required. Bioanalytical method validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). mdpi.com While specific validation data for this compound is not detailed in the provided search results, the validation of methods for similar small molecules in plasma provides a clear framework. nih.govmdpi.commdpi.com

    The validation process assesses several key parameters:

    Selectivity and Specificity: This confirms that the method can distinguish and quantify the analyte from other components in the sample, such as endogenous substances or metabolites, without interference. mdpi.com

    Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte within a given range is established. Calibration curves are generated, and a high correlation coefficient (r²) value, typically ≥ 0.99, is required to demonstrate linearity. mdpi.com

    Precision and Accuracy: Precision measures the closeness of repeated measurements, while accuracy measures the closeness of the measured value to the true value. These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ). Typically, the precision (expressed as relative standard deviation, RSD) and accuracy (% bias) should be within ±15%, and within ±20% for the LLOQ. mdpi.com

    Recovery: The efficiency of the extraction process is evaluated by comparing the analyte response in a pre-extracted sample to that of a post-extracted sample. The recovery should be consistent and reproducible across the concentration range. mdpi.com

    Stability: The stability of the analyte is tested under various conditions that mimic sample handling and storage, such as freeze-thaw cycles, short-term storage at room temperature, and long-term storage at low temperatures (e.g., -20°C). nih.gov

    The results of these validation experiments are compiled to demonstrate the method's suitability for quantifying the drug in biological samples.

    Interactive Table: Typical Bioanalytical Method Validation Parameters and Acceptance Criteria

    Validation ParameterAcceptance CriteriaTypical Result
    Linearity (r²) ≥ 0.99Complied mdpi.com
    Selectivity No significant interference at analyte retention timeComplied mdpi.com
    Intra- & Inter-day Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)< 15% nih.gov
    Intra- & Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±15% mdpi.com
    Extraction Recovery Consistent and reproducibleHigh and consistent mdpi.com
    Stability (Freeze-thaw, Short/Long-term) %Bias within ±15% of nominal concentrationStable nih.gov

    Crystallographic Analysis of this compound and its Co-crystals

    X-ray crystallography is a powerful technique that provides precise three-dimensional information about a molecule's atomic arrangement in a crystal. This data, including bond lengths, angles, and conformations, is critical for understanding a compound's structure-activity relationship (SAR) and for rational drug design.

    While a specific crystal structure for this compound was not found in the search results, studies on related 4-aminoquinazoline derivatives have been published. tandfonline.comresearchgate.net For example, the crystal structure of a novel 4-arylaminoquinazoline derivative was determined, providing detailed data on its monoclinic crystal system and cell dimensions. tandfonline.com Such analyses confirm the planar nature of the quinazoline ring system and reveal the specific orientation of the substituent at the 4-amino position. tandfonline.comresearchgate.net This structural information is vital for computational studies like molecular docking, which predicts how the compound might bind to a biological target, such as a protein kinase. tandfonline.com

    Co-crystallization is a pharmaceutical strategy used to enhance the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility and stability, by combining it with a harmless "co-former" molecule in a crystalline lattice. The functional groups on this compound, including the quinazoline nitrogens and the amino group, are capable of forming strong hydrogen bonds, which are the primary interactions that hold co-crystals together. This suggests a high potential for forming co-crystals with pharmaceutically acceptable co-formers. The crystallographic analysis of such co-crystals would be essential to understand the intermolecular interactions and to rationally design new solid forms of the compound with improved properties.

    Viii. Future Directions and Emerging Research Avenues for N Pyrrolidin 3 Ylquinazolin 4 Amine

    Integration of N-pyrrolidin-3-ylquinazolin-4-amine into High-Throughput Screening Platforms

    High-Throughput Screening (HTS) remains a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries against specific biological targets. The quinazoline (B50416) core is a well-established pharmacophore for kinase inhibition, a class of enzymes frequently implicated in diseases like cancer. mdpi.comekb.eg Consequently, this compound is an ideal candidate for inclusion in focused screening libraries aimed at identifying novel kinase inhibitors.

    The integration of this compound into HTS campaigns would serve multiple purposes. Primarily, it would allow for comprehensive profiling against a wide array of protein kinases to identify its primary molecular target(s) and determine its selectivity profile. Screening platforms, such as those for Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), are commonly used to evaluate quinazoline derivatives. mdpi.combohrium.com Furthermore, HTS can uncover unexpected activities against other enzyme families or receptor types, potentially opening new therapeutic indications for the compound. Assay formats, like the 384-well systems used for phosphodiesterase inhibitor screening, provide a template for how such large-scale evaluations can be conducted efficiently. nih.gov

    Advanced Delivery Systems for this compound in Pre-clinical Research

    While small molecule drugs form the majority of marketed pharmaceuticals, their efficacy can be limited by suboptimal pharmacokinetic properties such as poor solubility or limited bioavailability. frontiersin.orgmdpi.com Advanced drug delivery systems (DDS) offer a promising strategy to overcome these challenges in preclinical studies. For a compound like this compound, encapsulation into nanoparticle-based systems could significantly enhance its therapeutic potential. nih.gov

    Preclinical research can explore various DDS platforms:

    Polymeric Nanoparticles: These systems can improve drug solubility, provide sustained release, and enhance permeability across biological barriers. nih.gov

    Lipid-Based Nanoparticles (e.g., Liposomes, Solid Lipid Nanoparticles): These are effective for encapsulating hydrophobic molecules, improving their circulation time and potentially reducing off-target toxicity. nih.gov Chitosan-based nanoparticles, known for their biocompatibility and mucoadhesive properties, are another viable option. mdpi.com

    Targeted Nanocarriers: By conjugating ligands (e.g., antibodies, peptides) to the nanoparticle surface, the drug can be directed specifically to diseased cells, such as cancer cells overexpressing certain receptors. This approach could maximize efficacy while minimizing systemic exposure. youtube.com

    The development of nanoparticulate formulations for quinazoline derivatives is an active area of research, as evidenced by patent filings for such technologies, underscoring the recognized need to improve their delivery. google.com Applying these systems to this compound could be critical for translating its in vitro activity into in vivo efficacy.

    Rational Design of Next-Generation this compound Analogs

    Rational drug design, informed by Structure-Activity Relationship (SAR) studies, is a powerful approach to optimize a lead compound. nih.govnih.gov For this compound, several key structural domains can be systematically modified to enhance potency, selectivity, and drug-like properties. The design of next-generation analogs would focus on exploring the chemical space around the quinazoline core and the pyrrolidine (B122466) substituent.

    Key strategies for analog design include:

    Modification of the Quinazoline Core: Extensive research has shown that substitutions at the 6- and 7-positions of the quinazoline ring can significantly impact biological activity. mdpi.com Introducing small hydrophilic groups can improve water solubility, while bulkier substituents can enhance potency by forming additional interactions within the target's binding pocket. mdpi.com

    Exploration of the 4-Amino Linkage: The amine at the 4-position serves as a critical linker. Analogs can be synthesized by replacing the pyrrolidine ring with other nitrogen-containing heterocycles to probe the spatial and electronic requirements of the target protein.

    Derivatization of the Pyrrolidine Ring: The pyrrolidine moiety itself offers opportunities for modification. Altering its stereochemistry or adding functional groups can fine-tune binding affinity and selectivity.

    The following table outlines potential design strategies for creating next-generation analogs.

    Molecular Scaffold RegionPotential ModificationObjective / RationaleCited Example in Quinazoline Analogs
    Quinazoline Position 6/7 Introduction of hydrophilic amino substituents (e.g., via a propyl chain)Improve water solubility and cytotoxic activity.A 4-phenylpiperidine (B165713) moiety at C-7 displayed strong cytotoxic activity against multiple cancer cell lines. mdpi.com
    Quinazoline Position 2 Introduction of various functional groups (e.g., chloromethyl)Create irreversible inhibitors or alter binding mode.A 2-(chloromethyl)quinazoline (B1630927) derivative was designed as an irreversible enzyme inhibitor. nih.gov
    4-Amino Substituent Replacement of pyrrolidine with other scaffolds (e.g., benzothiazole, indazole)Explore different binding pockets and create multi-target inhibitors.4-benzothiazoleaminoquinazolines were developed as EGFR inhibitors. mdpi.com
    Pyrrolidine Ring Alteration of stereochemistry or addition of functional groupsOptimize binding affinity and selectivity due to specific 3D orientation.The stereochemistry of pyrrolidine derivatives is known to be critical for target binding.

    Role of this compound in Multi-Target Pharmacological Strategies

    The traditional "one drug, one target" paradigm is increasingly being replaced by multi-target approaches, especially for complex multifactorial diseases like cancer. ekb.eg This strategy, known as polypharmacology, involves a single molecule acting on multiple disease-relevant targets simultaneously, which can lead to enhanced efficacy and a lower likelihood of drug resistance. nih.gov

    Quinazoline-based compounds are frequently found to be multi-kinase inhibitors. mdpi.comnih.gov For example, derivatives have been designed as dual inhibitors of EGFR/VEGFR or FLT3/Aurora kinase, targeting both tumor cell proliferation and angiogenesis. ekb.egnih.gov

    The future for this compound in this context involves:

    Comprehensive Kinase Profiling: Screening the compound against a broad panel of hundreds of kinases (e.g., using KINOMEScan® technology) is essential to fully map its selectivity profile. nih.gov This can reveal both intended and unexpected inhibitory activities.

    Identifying Synergistic Target Combinations: If the compound is found to inhibit multiple kinases, further research would be needed to determine if these activities are synergistic. For instance, simultaneously blocking two different nodes in a cancer signaling pathway could be more effective than inhibiting either one alone. nih.gov

    Repurposing and Combination Therapy: A detailed understanding of its polypharmacology could allow for the repositioning of this compound for new indications. Alternatively, its specific target profile could inform the rational design of combination therapies, pairing it with other agents for a more potent therapeutic effect. nih.gov

    By pursuing these research avenues, the scientific community can build upon the initial promise of this compound to potentially develop a highly effective and optimized therapeutic agent.

    Q & A

    Q. What are the key synthetic pathways for N-pyrrolidin-3-ylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

    • Methodological Answer : Synthesis typically involves coupling reactions between substituted quinazoline precursors and pyrrolidine derivatives. For example, copper-catalyzed Ullmann-type couplings under controlled temperatures (e.g., 35°C) with solvents like dimethyl sulfoxide (DMSO) or acetonitrile are common . Reagent selection (e.g., cesium carbonate as a base) and stoichiometric ratios significantly impact yield. Purification via column chromatography (e.g., using ethyl acetate/hexane gradients) or recrystallization is critical to isolate the target compound with >95% purity . Optimization of reaction time (e.g., 48 hours) and monitoring via TLC/HPLC ensures minimal side-product formation .

    Q. How is the structural integrity of this compound confirmed post-synthesis?

    • Methodological Answer : Structural validation relies on multinuclear NMR (e.g., 1^1H and 13^13C NMR) to confirm proton environments and carbon frameworks. For instance, aromatic protons in the quinazoline ring typically resonate at δ 7.5–8.5 ppm, while pyrrolidine protons appear at δ 1.5–3.0 ppm . High-resolution mass spectrometry (HRMS-ESI) provides exact mass confirmation (e.g., [M+H]+^+ with <2 ppm error). FT-IR spectroscopy verifies functional groups (e.g., N-H stretches at ~3300 cm1^{-1}) .

    Advanced Research Questions

    Q. What strategies are employed to resolve contradictory bioactivity data in this compound analogs?

    • Methodological Answer : Contradictions in bioactivity often arise from stereochemical variations or off-target interactions. To address this:
    • Perform dose-response assays (e.g., IC50_{50} curves) across multiple cell lines to distinguish target-specific effects from cytotoxicity .
    • Use molecular docking studies to compare binding affinities of analogs with target proteins (e.g., kinases or GPCRs). For example, analogs with bulkier substituents may exhibit reduced activity due to steric hindrance .
    • Validate findings with knockout/knockdown models to confirm mechanism-of-action specificity .

    Q. How can computational methods like QSAR optimize the pharmacophore of this compound derivatives?

    • Methodological Answer : 3D-QSAR models (e.g., CoMFA or CoMSIA) correlate substituent electronic/hydrophobic properties with activity. For instance:
    • Introduce electron-withdrawing groups (e.g., -CF3_3) at the quinazoline C2 position to enhance binding to hydrophobic enzyme pockets .
    • Optimize pyrrolidine N-substituents (e.g., methyl vs. cyclopropyl) to improve metabolic stability without compromising solubility .
    • Validate predictions via synthesis and bioassays of top-scoring virtual analogs .

    Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

    • Methodological Answer : Scaling up introduces issues like heat dissipation and byproduct accumulation. Mitigation strategies include:
    • Transitioning from batch to flow chemistry for better temperature control and reaction uniformity .
    • Using chiral catalysts (e.g., BINAP-Pd complexes) to preserve enantiomeric excess during coupling steps .
    • Implementing in-line PAT (Process Analytical Technology) tools (e.g., ReactIR) for real-time monitoring of intermediates .

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